Technical Monograph: 3-(Ethylcarbamoyl)-4-fluorophenylboronic Acid
Technical Monograph: 3-(Ethylcarbamoyl)-4-fluorophenylboronic Acid
Advanced Building Blocks for Medicinal Chemistry & Lead Optimization
Executive Summary
3-(Ethylcarbamoyl)-4-fluorophenylboronic acid (CAS: 874219-20-2) represents a high-value structural motif in modern drug discovery, specifically within the "F-scan" and fragment-based design paradigms.[1] This compound combines three critical functionalities: a boronic acid handle for cross-coupling or reversible covalent binding, a fluorine atom for metabolic blocking and pKa modulation, and an ethyl amide side chain that offers hydrogen-bonding capability and hydrophobic bulk.
This guide details the structural properties, synthesis logic, and optimized cross-coupling protocols for this compound, targeting researchers engaged in the development of protease inhibitors, kinase modulators, and biaryl drug scaffolds.
Chemical Profile & Specifications
| Property | Specification |
| IUPAC Name | [3-(Ethylcarbamoyl)-4-fluorophenyl]boronic acid |
| CAS Number | 874219-20-2 |
| Molecular Formula | C₉H₁₁BFNO₃ |
| Molecular Weight | 211.00 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMSO, MeOH, DMF; sparingly soluble in water |
| pKa (Boronic Acid) | ~7.8–8.2 (Modulated by electron-withdrawing F and Amide) |
| Storage | 2–8°C, under inert atmosphere (Ar/N₂); hygroscopic |
Structural Insight: The ortho-relationship between the fluorine (C4) and the amide (C3) creates a specific electronic environment.[1] The fluorine atom withdraws electron density, lowering the pKa of the amide proton, potentially strengthening hydrogen bond interactions with target proteins. Meanwhile, the boronic acid at C1 is meta to the withdrawing amide and para to the fluorine, creating a push-pull system that influences the rate of transmetallation in Suzuki-Miyaura couplings.
Synthesis Strategy & Production
While direct lithiation is hazardous due to the acidic amide proton, the most robust synthesis route utilizes Miyaura Borylation of a halogenated precursor. This approach ensures functional group tolerance and scalability.
Retrosynthetic Analysis
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Target: 3-(Ethylcarbamoyl)-4-fluorophenylboronic acid.
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Immediate Precursor: 5-Bromo-2-fluoro-N-ethylbenzamide.
Step-by-Step Synthesis Protocol
Phase 1: Amide Coupling (Precursor Synthesis)
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Reagents: 5-Bromo-2-fluorobenzoic acid (1.0 eq), Ethylamine hydrochloride (1.2 eq), HATU (1.2 eq), DIPEA (3.0 eq).[1]
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Solvent: DMF (Anhydrous).[1]
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Procedure:
-
Dissolve acid in DMF at 0°C.
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Add DIPEA and HATU; stir for 15 min to activate the carboxylate.
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Add Ethylamine HCl. Warm to RT and stir for 4–6 hours.
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Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine/DIPEA), sat. NaHCO₃, and brine. Dry over Na₂SO₄.[3]
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Yield: Typically >85% of 5-bromo-2-fluoro-N-ethylbenzamide.[1]
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Phase 2: Miyaura Borylation (Active Catalyst Generation)
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Reagents: Aryl bromide precursor (1.0 eq), Bis(pinacolato)diboron (B₂pin₂, 1.1 eq), KOAc (3.0 eq).[1]
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Solvent: 1,4-Dioxane (degassed).[1]
-
Procedure:
-
Combine aryl bromide, B₂pin₂, and KOAc in a reaction vessel.
-
Purge with Argon for 10 min.
-
Add Pd catalyst and Dioxane.
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Heat at 90°C for 12 hours.
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Critical Step (Hydrolysis): The reaction yields the pinacol ester. To obtain the free boronic acid, treat the crude ester with NaIO₄/NH₄OAc in Acetone/Water, followed by acidic workup.
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Caption: Figure 1. Modular synthesis pathway utilizing Miyaura borylation to install the boron moiety while preserving the sensitive fluoro-amide architecture.[1]
Application: Optimized Suzuki-Miyaura Coupling
The electron-deficient nature of the 4-fluoro ring can make the oxidative addition step facile, but the boronic acid stability (protodeboronation) is a concern under highly basic conditions.[1] The following protocol is optimized for high yields with heteroaryl halides.
Protocol: Palladium-Catalyzed Cross-Coupling
Objective: Coupling of 3-(Ethylcarbamoyl)-4-fluorophenylboronic acid with a heteroaryl chloride (R-Cl).[1]
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System Setup: Use a microwave vial or sealed pressure tube.
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Stoichiometry:
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Catalyst System:
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Solvent: 1,4-Dioxane/Water (4:1 ratio).[1] The water is crucial for the boronate activation.
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Conditions: 80°C (oil bath) or 100°C (Microwave, 30 min).
Self-Validating Check:
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Color Change: Reaction mixture should turn black (Pd black precipitation) only after completion. Early precipitation indicates catalyst death (add more ligand).[1]
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TLC Monitoring: Monitor the consumption of the Aryl Chloride. The boronic acid spot may streak; use LC-MS for confirmation.[1]
Caption: Figure 2. Catalytic cycle emphasizing the Transmetallation step, which is rate-determining for electron-poor boronic acids.
Handling & Stability: The Boroxine Equilibrium
Boronic acids, including this compound, spontaneously dehydrate to form cyclic trimers called boroxines upon storage or heating.
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Detection: ¹H NMR may show broadened peaks or multiple sets of signals.
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Reversibility: This is not degradation. The boroxine hydrolyzes back to the monomeric acid in the presence of water/base during the coupling reaction.
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Calculation: When weighing the reagent, assume a variable water content. For precise stoichiometry in GMP settings, determine the titer via titration with D-sorbitol.
References
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PubChem Compound Summary. (2025). 3-(Ethylcarbamoyl)-4-fluorophenylboronic acid (CAS 874219-20-2).[1][4] National Center for Biotechnology Information. Link[1][5]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews, 95(7), 2457-2483. Link[1]
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Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. (Guidance on protodeboronation stability). Link
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Hall, D. G. (Ed.). (2011).[1][5] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[3] Wiley-VCH.[1] (Source for boroxine equilibrium data). Link[1]
Sources
- 1. 1017980-78-7|(4-(Ethyl(methyl)carbamoyl)-3-fluorophenyl)boronic acid|BLD Pharm [bldpharm.com]
- 2. 3-Fluorophenylboronic acid | 768-35-4 [chemicalbook.com]
- 3. sites.pitt.edu [sites.pitt.edu]
- 4. [3-(Ethylcarbamoyl)-4-fluoro-phenyl]boronic acid | CAS 874219-20-2 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. (3-Carbamoyl-4-fluorophenyl)boronic acid | C7H7BFNO3 | CID 44717530 - PubChem [pubchem.ncbi.nlm.nih.gov]
